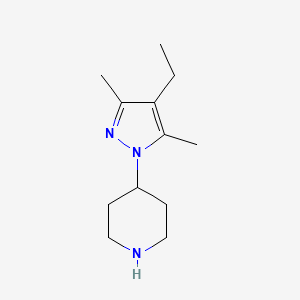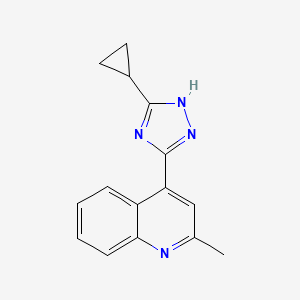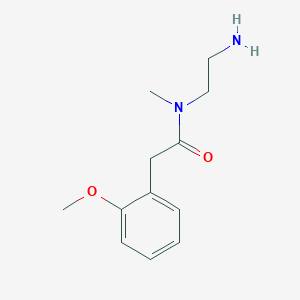
N-(1-pyridin-3-ylethyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyridin-3-ylethyl)quinolin-4-amine, also known as PEQA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the quinoline family and has a unique structure that makes it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
N-(1-pyridin-3-ylethyl)quinolin-4-amine's mechanism of action is based on its ability to react with ROS and form a fluorescent product. This reaction is specific to ROS and does not occur with other reactive species, making it a valuable tool for investigating oxidative stress-related diseases. The fluorescence emitted by N-(1-pyridin-3-ylethyl)quinolin-4-amine can be detected using various imaging techniques, allowing for real-time monitoring of ROS levels in living cells.
Biochemical and Physiological Effects:
N-(1-pyridin-3-ylethyl)quinolin-4-amine has been shown to have minimal toxicity and does not affect the viability of living cells. This compound has been used in various cell-based assays to investigate the role of ROS in various biological processes. Additionally, N-(1-pyridin-3-ylethyl)quinolin-4-amine has been shown to have antioxidant properties, which may have potential therapeutic applications in oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(1-pyridin-3-ylethyl)quinolin-4-amine in lab experiments is its high selectivity and sensitivity for detecting ROS. Additionally, this compound has minimal toxicity and does not affect the viability of living cells, making it a valuable tool for investigating various biological processes. However, one of the limitations of using N-(1-pyridin-3-ylethyl)quinolin-4-amine is its limited solubility in aqueous solutions, which may affect its performance in certain assays.
Direcciones Futuras
There are several future directions for research on N-(1-pyridin-3-ylethyl)quinolin-4-amine. One potential application is in the development of new therapies for oxidative stress-related diseases. Additionally, further research is needed to optimize the synthesis method of N-(1-pyridin-3-ylethyl)quinolin-4-amine and improve its solubility in aqueous solutions. Furthermore, the use of N-(1-pyridin-3-ylethyl)quinolin-4-amine in combination with other fluorescent probes may provide new insights into the complex biological processes involving ROS.
Métodos De Síntesis
The synthesis of N-(1-pyridin-3-ylethyl)quinolin-4-amine involves a multi-step process that starts with the reaction of 3-pyridineethanol with 4-chloroquinoline. This reaction produces 4-(3-pyridinyl)quinoline, which is then reacted with n-butyl lithium to form the corresponding lithium salt. The final step involves the reaction of the lithium salt with 1-bromoethylpyridinium bromide to yield N-(1-pyridin-3-ylethyl)quinolin-4-amine. This synthesis method has been optimized to produce high yields of pure N-(1-pyridin-3-ylethyl)quinolin-4-amine.
Aplicaciones Científicas De Investigación
N-(1-pyridin-3-ylethyl)quinolin-4-amine has been used in various scientific research applications due to its unique structure and properties. One of the primary applications of N-(1-pyridin-3-ylethyl)quinolin-4-amine is as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. This compound has been shown to have high selectivity and sensitivity for detecting ROS, making it a valuable tool for investigating oxidative stress-related diseases such as cancer, Alzheimer's, and Parkinson's.
Propiedades
IUPAC Name |
N-(1-pyridin-3-ylethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12(13-5-4-9-17-11-13)19-16-8-10-18-15-7-3-2-6-14(15)16/h2-12H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJDVJPDZZELEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-3-ylethyl)quinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

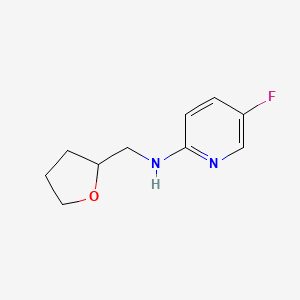


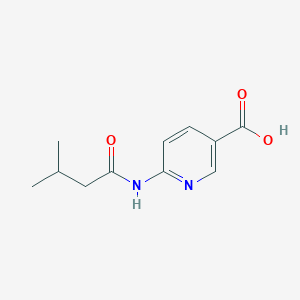

![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)
![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)

